KRAS G12C inhibitor 39
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Overview
Description
KRAS G12C inhibitor 39 is a small molecule compound designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic ductal adenocarcinoma. This mutation involves the substitution of glycine with cysteine at the 12th position of the KRAS protein, leading to its constitutive activation and promoting uncontrolled cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 39 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route often starts with commercially available starting materials, which undergo various transformations such as halogenation, nucleophilic substitution, and cyclization . Reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
KRAS G12C inhibitor 39 undergoes various chemical reactions, including:
Covalent Binding: The inhibitor forms a covalent bond with the cysteine residue at position 12 of the KRAS protein, effectively trapping it in an inactive GDP-bound state.
Oxidation and Reduction: These reactions may occur during the synthesis and metabolic processing of the compound.
Substitution Reactions: Common in the synthetic route to introduce functional groups necessary for the inhibitor’s activity.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include halogenating agents, nucleophiles, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major product formed from the reactions involving this compound is the covalently modified KRAS protein, which is rendered inactive and unable to propagate oncogenic signals .
Scientific Research Applications
KRAS G12C inhibitor 39 has significant applications in scientific research, particularly in the fields of:
Mechanism of Action
KRAS G12C inhibitor 39 exerts its effects by specifically binding to the cysteine residue at position 12 of the KRAS protein. This covalent binding locks the protein in its inactive GDP-bound state, preventing it from activating downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT-mTOR pathways . By inhibiting these pathways, the compound effectively halts cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Sotorasib: Another KRAS G12C inhibitor approved for clinical use.
Adagrasib: A KRAS G12C inhibitor currently under investigation in clinical trials.
Divarasib: A novel KRAS G12C inhibitor with high potency and selectivity.
Uniqueness
KRAS G12C inhibitor 39 is unique in its specific covalent binding mechanism and its potential to overcome resistance mechanisms observed with other inhibitors . Its design and efficacy in preclinical and clinical studies highlight its promise as a targeted therapy for KRAS G12C-mutant cancers .
Properties
Molecular Formula |
C37H43N9O2 |
---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C37H43N9O2/c1-26-7-4-8-28-9-5-11-33(35(26)28)44-18-15-31-32(24-44)40-37(48-25-30-10-6-17-42(30)2)41-36(31)45-19-20-46(29(23-45)14-16-38)34(47)13-12-27-21-39-43(3)22-27/h4-5,7-9,11-13,21-22,29-30H,6,10,14-15,17-20,23-25H2,1-3H3/b13-12+/t29-,30-/m0/s1 |
InChI Key |
XLWQRAXKTKNFIV-QFFHNCJUSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)/C=C/C6=CN(N=C6)C)OC[C@@H]7CCCN7C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=CC6=CN(N=C6)C)OCC7CCCN7C |
Origin of Product |
United States |
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